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molecular formula C8H9Cl2N3O2 B8348417 1,1-Dimethyl-2-(3,4-dichloro-6-nitrophenyl)hydrazine

1,1-Dimethyl-2-(3,4-dichloro-6-nitrophenyl)hydrazine

Cat. No. B8348417
M. Wt: 250.08 g/mol
InChI Key: LDFKLLKLIGLWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156083

Procedure details

Reaction of 1,2,4-trichloro-5-nitrobenzene with 1,1-dimethylhydrazine as described in Example I gave the desired product, m.p. 138°-143° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](Cl)=[CH:4][C:3]=1[Cl:12].[CH3:13][N:14]([CH3:16])[NH2:15]>>[CH3:13][N:14]([CH3:16])[NH:15][C:5]1[C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]([Cl:1])=[C:3]([Cl:12])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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